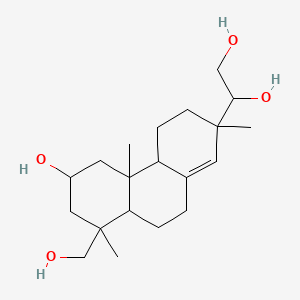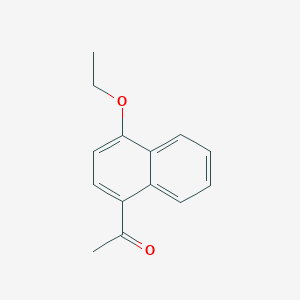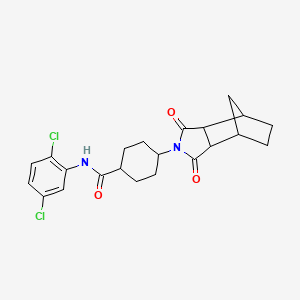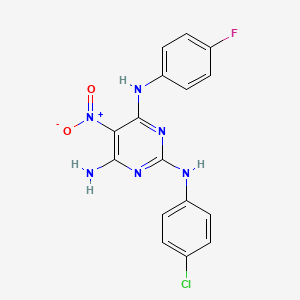![molecular formula C14H14N3O4+ B12467122 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is a chemical compound with the molecular formula C14H14N3O4 This compound is characterized by the presence of a pyridinium ring, a carbamoyl group, and a nitrophenoxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkylating agent.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Nitrophenoxyethyl Group: The nitrophenoxyethyl group can be attached through an etherification reaction involving 4-nitrophenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium
- 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
Uniqueness
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H14N3O4+ |
|---|---|
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H13N3O4/c15-14(18)11-5-7-16(8-6-11)9-10-21-13-3-1-12(2-4-13)17(19)20/h1-8H,9-10H2,(H-,15,18)/p+1 |
InChI-Schlüssel |
ZAAXWPZGYHRHQK-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC[N+]2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B12467039.png)
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)
methyl}phenol](/img/structure/B12467078.png)

![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)
![N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12467096.png)

![2,4-dichlorophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467104.png)

![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)
